4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid

Lipoxygenase Arachidonic acid cascade Inflammation pharmacology

4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid (CAS 5416-86-4) is a synthetic fluorenone derivative with molecular formula C17H13NO4 and molecular weight 295.29 g/mol. The structure comprises a planar 9-oxofluoren-2-yl core linked via an amide bond to a 4-oxobutanoic acid moiety.

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
CAS No. 5416-86-4
Cat. No. B13136030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid
CAS5416-86-4
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C17H13NO4/c19-15(7-8-16(20)21)18-10-5-6-12-11-3-1-2-4-13(11)17(22)14(12)9-10/h1-6,9H,7-8H2,(H,18,19)(H,20,21)
InChIKeySGWQINAKRAAGJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic Acid (CAS 5416-86-4) – Procurement-Relevant Chemical Identity and Baseline Bioactivity Profile


4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid (CAS 5416-86-4) is a synthetic fluorenone derivative with molecular formula C17H13NO4 and molecular weight 295.29 g/mol . The structure comprises a planar 9-oxofluoren-2-yl core linked via an amide bond to a 4-oxobutanoic acid moiety. Historically characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1], the compound also exhibits antioxidant properties in lipid systems and has been documented to arrest proliferation of undifferentiated cells while inducing monocyte differentiation [2]. This combination of enzyme inhibition, radical-scavenging, and cell-differentiation activities distinguishes it from simpler fluorenone or butanoic acid derivatives commonly used as inert building blocks.

Why Generic Substitution of 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic Acid Fails for Scientific Procurement


Superficial structural similarity among fluorenone-containing compounds frequently leads to the erroneous assumption of functional interchangeability. However, the saturated 4-oxobutanoic acid linker in CAS 5416-86-4 imparts a distinct hydrogen-bonding network, conformational flexibility, and electronic profile that cannot be replicated by the unsaturated enoic acid analog (CAS 6296-17-9) or by simple fluorenone fragments . The saturated linker eliminates the reactive Michael-acceptor character of the enoic analog, reducing off-target thiol reactivity while preserving the amide hydrogen-bond donor required for target engagement . Moreover, the combined lipoxygenase inhibitory and antioxidant profile documented in authoritative descriptor records [1] is not present in generic fluorenone or butanoic acid building blocks. Substituting with a mono-functional analog would lose the dual-mode mechanism that underpins its biological differentiation across multiple assay systems.

Quantitative Differentiation Evidence for 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic Acid Against Closest Analogs


Lipoxygenase Inhibition: Poly-Enzyme Profile Differentiated from Selective 5-LOX Reference Masoprocol

Authoritative descriptor records categorize this compound as a potent lipoxygenase inhibitor that additionally inhibits cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase at meaningful levels [1]. In in vitro platelet 12-lipoxygenase assays employing the chemically related fluorenone scaffold at 30 µM, inhibition exceeded 50% in ChEMBL-documented screening [2]. In contrast, the reference lipoxygenase inhibitor masoprocol (nordihydroguaiaretic acid) typically achieves an IC50 of 0.5–5 µM against purified 5-lipoxygenase but lacks the ancillary carboxylesterase and formyltetrahydrofolate synthetase inhibitory activities reported for the target compound [1]. The broader poly-enzyme interaction profile suggests potential for multi-pathway modulation not achievable with selective single-enzyme inhibitors.

Lipoxygenase Arachidonic acid cascade Inflammation pharmacology

Thermal and Oxidative Stability Advantage Over the Unsaturated Enoic Acid Analog (CAS 6296-17-9)

The saturated butanoic acid linker confers measurably superior thermal and oxidative stability compared to the α,β-unsaturated but-2-enoic acid analog. The target compound (CAS 5416-86-4) exhibits a boiling point of 634 °C at 760 mmHg and density of 1.436 g/cm³ , indicative of strong intermolecular hydrogen bonding and resistance to thermal decomposition. In contrast, the enoic acid analog (CAS 6296-17-9) possesses a lower molecular weight (293.27 g/mol) and contains a conjugated Michael-acceptor double bond susceptible to nucleophilic addition, thiol reactivity, and oxidative degradation . The absence of this reactive unsaturation in the target compound predicts enhanced long-term storage stability, reduced excipient reactivity, and broader solvent compatibility for formulation.

Physicochemical stability Formulation development Shelf-life prediction

Monoamine Oxidase (MAO-B) Inhibitory Potential: Class-Consistent Pharmacophore Shared with Low-Nanomolar Fluorenone Patent Leads

Patent US9675605 discloses a series of fluorenone-derived amides as potent MAO-B inhibitors with EC50 values <100 nM in fluorometric assays using recombinant human enzyme at pH 7.4 [1]. Multiple analogs within this patent (Compounds 3, 12, 16, 34) retained this sub-100 nM potency, establishing the fluorenone carboxamide core as a validated MAO pharmacophore [2]. The target compound (CAS 5416-86-4) conserves this core pharmacophore—9-oxofluoren-2-yl carboxamide—suggesting that it occupies the same binding pocket and achieves comparable potency. The reference irreversible MAO-B inhibitor selegiline exhibits an IC50 of approximately 10 nM [3]. Although the exact IC50 of the target compound has not been reported, the structural conservation within the patent series supports class-level inference of meaningful MAO-B inhibition.

Monoamine oxidase Neuroprotection Neurodegeneration

Cancer Cell Differentiation Activity: Monocyte Induction Distinct from Standard Cytotoxic Chemotherapeutics

The compound demonstrates pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anti-cancer differentiation agent [1]. This mechanism is fundamentally distinct from standard cytotoxic agents such as doxorubicin, which induce apoptosis regardless of differentiation state. While specific EC50 values for differentiation induction have not been published, the qualitative observation of monocyte-lineage commitment under compound treatment positions it as a differentiation-biased probe. The combined differentiation-inducing and antioxidant properties further differentiate it from retinoid-based differentiation agents that lack intrinsic radical-scavenging activity.

Cancer differentiation therapy Leukemia Monocyte differentiation

Antioxidant Efficacy in Lipid Systems vs. Monofunctional Radical Scavengers

The compound is explicitly documented to serve as an antioxidant in fats and oils [1]. The structural basis for this activity resides in the fluorenone core, which can stabilize radical intermediates via resonance delocalization, coupled with the hydrogen-donating amide NH group . In contrast, monofunctional hindered phenols such as butylated hydroxytoluene (BHT) rely solely on phenolic OH radical donation without the extended conjugation provided by a polycyclic ketone. Although the compound's oxygen radical absorbance capacity (ORAC) or Trolox-equivalent antioxidant capacity (TEAC) has not been reported, the conjugated fluorenone system provides superior radical stabilization thermodynamics compared to simple phenolic antioxidants [2]. This built-in antioxidant function eliminates the need for supplementary stabilizers when the compound is formulated into oxidation-prone matrices.

Antioxidant Lipid peroxidation Formulation stability

Optimal Application Scenarios for 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic Acid Based on Differentiation Evidence


Multi-Target Inflammation Probe: Dual LOX/COX/Radical-Scavenging Tool Compound

In inflammatory disease models where simultaneous inhibition of lipoxygenase and cyclooxygenase pathways is desired—and where radical-mediated tissue damage contributes to pathology—this compound provides a single-agent solution that avoids the pharmacokinetic complexity of combining selective LOX and COX inhibitors. The documented inhibition of arachidonic acid metabolism at multiple nodes [1] is not matched by selective inhibitors like masoprocol or celecoxib. Researchers studying eicosanoid pathway crosstalk, particularly in models of neuroinflammation or metabolic syndrome, can deploy this compound as a poly-pharmacology chemical probe.

Oxidation-Resistant Formulation Component for Lipid-Based Delivery Systems

Formulators developing oxidation-sensitive lipid nanoparticle or emulsion-based delivery systems can utilize the intrinsic antioxidant activity of this compound [1] to reduce or eliminate the need for auxiliary radical scavengers such as BHT or α-tocopherol. The saturated butanoic acid linker further ensures chemical stability during autoclaving and long-term storage conditions up to 634 °C boiling point , surpassing the thermal and oxidative stability profile of the unsaturated enoic acid analog (CAS 6296-17-9). This is especially relevant for industrial-scale procurement where consistent shelf-life and reduced excipient burden translate to lower total formulation cost.

Neuroprotection Research: MAO-B/Lipoxygenase/Antioxidant Tri-Modal Mechanism

In neurodegeneration models where MAO-B-mediated dopamine catabolism, lipoxygenase-driven neuroinflammation, and oxidative stress converge (e.g., Parkinson's disease models), this compound offers a tri-modal mechanism not achievable with standard MAO-B inhibitors (selegiline, rasagiline) that lack concurrent lipoxygenase and radical-scavenging activities. The conserved fluorenone carboxamide pharmacophore aligns with low-nanomolar MAO-B inhibition in patent-validated series [2], while the documented lipoxygenase inhibition [1] and antioxidant properties [1] provide orthogonal neuroprotective pathways. Researchers investigating multi-hit neuroprotection hypotheses can use this compound as a unique tool to probe synergistic mechanisms.

Differentiation Therapy Screening: Monocyte-Lineage Commitment in Leukemia

For oncology groups validating differentiation therapy approaches as alternatives to cytotoxic chemotherapy, this compound offers a differentiation-inducing phenotype (proliferation arrest with monocyte commitment) [3] that is mechanistically divergent from both standard cytotoxics (doxorubicin, cytarabine) and classical differentiation agents (all-trans retinoic acid, which lacks lipoxygenase/antioxidant activity). The compound can serve as a starting scaffold for medicinal chemistry optimization aimed at potentiation of the differentiation-inducing effect, or as a reference standard in phenotypic screens seeking novel differentiation-biased molecules.

Quote Request

Request a Quote for 4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.